2-(Propanoylamino)benzamide
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Overview
Description
“2-(Propanoylamino)benzamide” is a chemical compound with the molecular formula C10H12N2O2 . It is a derivative of benzamide, which is an organic compound with the chemical formula of C7H7NO . Benzamide is the simplest amide derivative of benzoic acid .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under certain conditions .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 192.21448 .
Scientific Research Applications
Biological Activity and Drug Design
A study on benzamides, including structures related to 2-(Propanoylamino)benzamide, reveals their significance in pharmaceutical chemistry. These compounds exhibit a wide range of biological activities, making them valuable in drug design and development. For instance, benzamides have been evaluated for their antibacterial, antifungal, and antitumor properties. This is exemplified in the investigation of benzamides for their activity against mycobacterial, bacterial, and fungal strains, as well as their potential in inhibiting photosynthetic electron transport, indicating their diverse pharmacological applications (Imramovský et al., 2011).
Molecular Imaging and Diagnostic Applications
Benzamide derivatives have also found applications in molecular imaging, particularly in diagnosing and managing cancer. Radioiodinated N-(2-(diethylamino)ethyl)benzamides, a class related to this compound, have been identified as selective agents for melanotic melanoma. These compounds are used for scintigraphic imaging in nuclear medicine, highlighting the role of benzamides in enhancing the efficacy of molecular imaging techniques (Wolf et al., 2004).
Material Science and Photovoltaic Applications
In the realm of materials science, benzamide derivatives have contributed to the development of high-efficiency and air-stable photovoltaic cells. The introduction of benzylamine, a molecule structurally related to this compound, as a surface passivation agent, exemplifies the intersection of organic chemistry and materials science. This approach has led to improvements in the moisture-resistance and electronic properties of perovskite films, underscoring the potential of benzamides in advancing solar energy technologies (Wang et al., 2016).
Synthetic Chemistry and Methodology
Furthermore, benzamides serve as pivotal intermediates in synthetic organic chemistry. The synthesis of 1,4-benzodiazepine compounds from 2-(arylamino)benzamides through oxidative C–N bond formation illustrates the utility of benzamide derivatives in constructing complex molecular architectures. This method demonstrates the flexibility and efficiency of using benzamides in synthetic strategies, enabling the preparation of compounds with significant biological importance (Li et al., 2014).
Mechanism of Action
Target of Action
Benzamide derivatives have been reported to exhibit antifungal properties by targeting the lipid-transfer protein sec14 .
Biochemical Pathways
Benzamide derivatives have been associated with the inhibition of fungal lipid-transfer proteins . This suggests that 2-(Propanoylamino)benzamide may potentially influence lipid transfer and related biochemical pathways.
Result of Action
Benzamide derivatives have been associated with the inhibition of fungal lipid-transfer proteins , suggesting that this compound may have similar effects.
Biochemical Analysis
Molecular Mechanism
Benzamide derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzamide derivatives are known to undergo various transformations over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzamide derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Benzamide derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Benzamide derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzamide derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHPOHVCFWVZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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